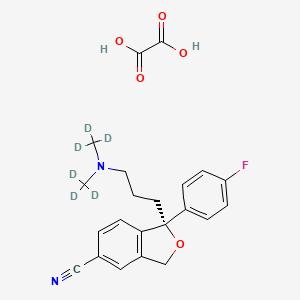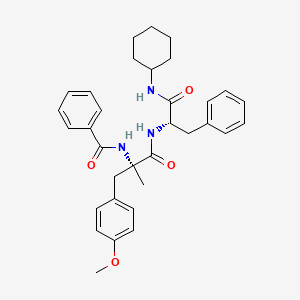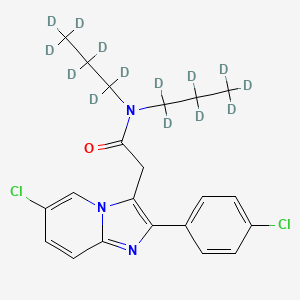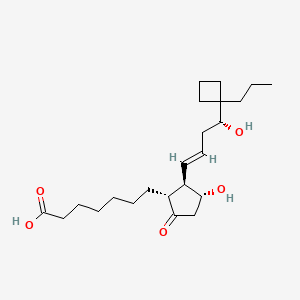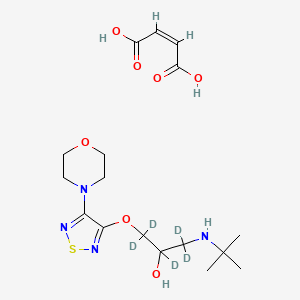
(Z)-4-ethenoxy-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of maleic acid hydrogen 1-vinyl ester typically involves the esterification of maleic acid with vinyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, maleic acid hydrogen 1-vinyl ester can be produced through the vapor-phase oxidation of benzene or butene/butane using oxygen as an oxidant. This process is highly exothermic and requires careful control of reaction conditions to prevent the formation of unwanted by-products such as carbon monoxide and carbon dioxide .
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-4-ethenoxy-4-oxobut-2-enoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic anhydride or fumaric acid.
Reduction: Reduction of maleic acid hydrogen 1-vinyl ester can yield succinic acid.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under mild conditions.
Major Products Formed:
Oxidation: Maleic anhydride, fumaric acid.
Reduction: Succinic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-4-ethenoxy-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of maleic acid hydrogen 1-vinyl ester involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of thermosetting resins and other polymeric materials. The vinyl group in the compound allows for free radical polymerization, leading to the formation of high molecular weight polymers with desirable mechanical and thermal properties .
Comparaison Avec Des Composés Similaires
Maleic Anhydride: Similar in structure but lacks the vinyl group. It is more reactive and used in different industrial applications.
Fumaric Acid: An isomer of maleic acid with a trans configuration, leading to different chemical properties and reactivity.
Succinic Acid: A reduction product of maleic acid hydrogen 1-vinyl ester, used in various biochemical applications.
Uniqueness: (Z)-4-ethenoxy-4-oxobut-2-enoic acid is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of copolymers with tailored properties. This makes it particularly valuable in the development of new materials with specific performance characteristics .
Propriétés
Numéro CAS |
19896-47-0 |
|---|---|
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 |
Nom IUPAC |
(Z)-4-ethenoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2-4H,1H2,(H,7,8)/b4-3- |
Clé InChI |
GXSSZJREKCITAD-ARJAWSKDSA-N |
SMILES |
C=COC(=O)C=CC(=O)O |
Synonymes |
Maleic acid hydrogen 1-vinyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-[3,4-Bis(ethoxymethoxy)phenyl]oxiranyl][2,4,6-tris(ethoxymethoxy)phenyl]methanone](/img/structure/B564238.png)
